molecular formula C18H19NO3 B14027927 (3S,4S)-1-benzyl-4-hydroxypyrrolidin-3-yl benzoate

(3S,4S)-1-benzyl-4-hydroxypyrrolidin-3-yl benzoate

Cat. No.: B14027927
M. Wt: 297.3 g/mol
InChI Key: LKXMTGAMZQHCEZ-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-1-Benzyl-4-hydroxypyrrolidin-3-yl benzoate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-benzyl-4-hydroxypyrrolidin-3-yl benzoate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Esterification: The final step involves the esterification of the hydroxyl group with benzoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-Benzyl-4-hydroxypyrrolidin-3-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzyl ketone or benzyl aldehyde.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4S)-1-Benzyl-4-hydroxypyrrolidin-3-yl benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It may be used in the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzyl-4-hydroxypyrrolidin-3-yl benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-Benzyl-4-hydroxypyrrolidin-3-yl acetate: Similar structure but with an acetate ester instead of a benzoate ester.

    (3S,4S)-1-Benzyl-4-hydroxypyrrolidin-3-yl propionate: Similar structure but with a propionate ester.

Uniqueness

(3S,4S)-1-Benzyl-4-hydroxypyrrolidin-3-yl benzoate is unique due to its specific ester group, which can influence its reactivity and biological activity. The benzoate ester may provide distinct pharmacokinetic properties compared to other esters, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

[(3S,4S)-1-benzyl-4-hydroxypyrrolidin-3-yl] benzoate

InChI

InChI=1S/C18H19NO3/c20-16-12-19(11-14-7-3-1-4-8-14)13-17(16)22-18(21)15-9-5-2-6-10-15/h1-10,16-17,20H,11-13H2/t16-,17-/m0/s1

InChI Key

LKXMTGAMZQHCEZ-IRXDYDNUSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.